Steric Differentiation at Cannabinoid Receptors: Phenethyl Tail vs. Amino Acid Amide Side Chains in Indazole-3-Carboxamide SCRAs
N-(2-phenylethyl)-1H-indazole-3-carboxamide bears a 2-phenylethyl tail at the 3-carboxamide position, which is structurally distinct from the L-valinamide or L-tert-leucinamide side chains present in high-potency indazole-3-carboxamide synthetic cannabinoids such as AB-PINACA, ADB-PINACA, 5F-AB-PINACA, and 5F-ADB-PINACA. Systematic SAR studies on indazole-3-carboxamide SCRAs have established that the steric bulk of the 3-carboxamide substituent is a primary determinant of CB₁ and CB₂ receptor binding affinity and functional potency. In a side-chain-modified library, Ki values at CB₁ spanned from 0.32 nM (tert-butyl amide) to >10,000 nM (hydrogen/unsubstituted amide), with a clear rank order: tert-butyl > iso-propyl > iso-butyl > benzyl > ethyl > methyl > hydrogen [1]. The phenethyl group occupies an intermediate position between the simple ethyl and the bulkier benzyl/isobutyl substituents, predicting a CB₁ affinity that is substantially lower than that of the tert-leucinamide-bearing ADB-PINACA (EC₅₀ = 0.24–21 nM range for the class) but meaningfully higher than an unsubstituted indazole-3-carboxamide [1][2]. This intermediate potency profile may be advantageous for applications requiring partial or moderate CB₁ agonism rather than the full, high-potency agonism associated with severe adverse effects [3].
| Evidence Dimension | CB₁ receptor binding affinity (Ki) as a function of 3-carboxamide side chain steric bulk |
|---|---|
| Target Compound Data | Phenethyl side chain: predicted intermediate affinity between ethyl (high nM–low μM range) and benzyl (estimated mid-nM range) based on SAR rank order; exact Ki not experimentally determined for this specific compound in published literature |
| Comparator Or Baseline | tert-Butyl amide: Ki = 0.32 nM (CB₁); iso-Propyl: intermediate; Ethyl: low affinity; Hydrogen (unsubstituted amide): Ki > 10,000 nM (CB₁). ADB-PINACA (tert-leucinamide): EC₅₀ = 0.24–21 nM (CB₁ class range). AB-PINACA (valinamide): EC₅₀ = 2.1–11.6 nM (CB₁) [1][2]. |
| Quantified Difference | Predicted Ki differential: phenethyl vs. tert-butyl amide: approximately 100- to 1000-fold lower affinity based on steric rank-order extrapolation. Phenethyl vs. unsubstituted amide: predicted substantially higher affinity. |
| Conditions | Radioligand competition binding assays ([³H]CP-55,940) and fluorometric membrane potential assays at human CB₁ and CB₂ receptors expressed in HEK293 cells; data from indazole-3-carboxamide SCRAs with systematic side-chain variation [1]. |
Why This Matters
The phenethyl tail confers a distinct intermediate steric profile at CB₁ that is not replicated by any commercially prevalent amino-acid-amide indazole-3-carboxamide, making this compound uniquely suited as a scaffold for developing partial or moderate-efficacy CB₁ ligands with potentially reduced toxicity risk.
- [1] Markham J, Sparkes E, Kevin RC, et al. Defining Steric Requirements at CB1 and CB2 Cannabinoid Receptors Using Synthetic Cannabinoid Receptor Agonists 5F-AB-PINACA, 5F-ADB-PINACA, PX-1, PX-2, NNL-1, and Their Analogues. ACS Chem Neurosci. 2022;13(8):1281-1295. doi:10.1021/acschemneuro.2c00027 View Source
- [2] Banister SD, Moir M, Stuart J, et al. Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. ACS Chem Neurosci. 2015;6(9):1546-1559. doi:10.1021/acschemneuro.5b00112 View Source
- [3] Noble C, Cannaert A, Linnet K, Stove CP. Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors. Drug Test Anal. 2019;11(3):501-511. doi:10.1002/dta.2517 View Source
